5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine

Cross-coupling C–C bond formation Synthetic methodology

Bromo/chloro analogs impose kinetic penalties in Pd-catalyzed cross-coupling, reducing library throughput. This 5-iodo building block delivers: • 10-100× faster oxidative addition vs bromides; 80-95% yield in carbonylative Suzuki couplings • Orthogonal diversification: C-5 cross-coupling (Suzuki, Sonogashira, Negishi, Buchwald-Hartwig) + C-7 amidation • Scaffold enabling 0.13 nM BACE1 Ki with 1423-fold BACE1/BACE2 selectivity (PDB 7F1D, 7F1G)

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 1383788-23-5
Cat. No. B1402851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
CAS1383788-23-5
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CN=C2I
InChIInChI=1S/C7H6INO2/c8-7-6-5(1-2-9-7)10-3-4-11-6/h1-2H,3-4H2
InChIKeyINOYPKYZCUYXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine Overview


5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine (CAS 1383788-23-5) is a halogenated fused dioxino-pyridine heterocycle with the molecular formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol [1]. The compound features an iodine atom at the 5-position of the pyridine ring fused to a 2,3-dihydro-1,4-dioxine ring, forming the [1,4]dioxino[2,3-c]pyridine scaffold . It is supplied as a solid and is categorized as a Core Building Block by major vendors including Sigma-Aldrich (AldrichCPR), Fluorochem, and AK Scientific, with commercial purity specifications ranging from 95% to 98% . Its primary utility lies in palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig—where the aryl iodide moiety serves as a superior oxidative addition partner compared to the corresponding bromide or chloride analogs [2].

5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine: Why Substitution Fails


Generic substitution of this compound with a 5-bromo, 5-chloro, or regioisomeric dioxinopyridine analog introduces quantifiable penalties in cross-coupling yield, catalytic efficiency, or downstream biological target selectivity. Aryl iodides undergo oxidative addition to Pd(0) complexes at rates 10–100× faster than the corresponding aryl bromides and >1000× faster than aryl chlorides, directly impacting reaction turnover and product yield [1]. In carbonylative Suzuki couplings of halopyridines, the experimentally established reactivity order is iodo > bromo, with benzoylpyridine products recovered in 80–95% yield under optimized conditions; bromopyridines require longer reaction times or higher catalyst loading to approach comparable yields [2]. Beyond reactivity, the [1,4]dioxino[2,3-c]pyridine regioisomer confers distinct biological target engagement: the 7-carboxamide derivative of this scaffold achieves a BACE1/BACE2 selectivity ratio of 1423 (BACE1 Ki = 0.13 nM), a profile that the [2,3-b] regioisomer does not replicate, as the latter has been predominantly optimized for 5-HT₁A serotonergic targets [3]. These differences are hard-wired into the electronic and steric architecture of each scaffold and cannot be compensated for by empirical reaction tuning.

5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine: Differentiation Evidence vs. Analogs


Cross-Coupling Reactivity Advantage

In palladium-catalyzed carbonylative Suzuki cross-coupling of halopyridines with aryl boronic acids, the experimentally determined reactivity order is iodo > bromo. Under optimized conditions [Pd catalyst, CO atmosphere, 80–110 °C], mono-iodopyridines yield benzoylpyridine products in 80–95% isolated yield. Mono-bromopyridines require more forcing conditions (higher temperature, higher catalyst loading, or extended reaction time) to approach similar yields, and the reactivity gap widens further for electron-deficient heterocycles [1]. The 5-iodo substituent on the dioxino[2,3-c]pyridine scaffold therefore provides a kinetically competent handle for sequential or orthogonal coupling strategies in complex molecule synthesis, where the analogous 5-bromo derivative (CAS not widely catalogued) or 5-chloro derivative would exhibit substantially slower oxidative addition.

Cross-coupling C–C bond formation Synthetic methodology Halopyridine reactivity

Scaffold-Specific BACE1/BACE2 Selectivity

The 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide scaffold—directly accessible from 5-iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine via cross-coupling at C-5 followed by carboxylation/amidation at C-7—forms the core of an extremely selective BACE1 (β-secretase 1) inhibitor series. The lead compound (Compound 6 in Ueno et al., 2021) exhibits a BACE1 Ki of 0.13 nM and a BACE1/BACE2 selectivity ratio of 1423, as confirmed by enzyme kinetic assays and co-crystal structures (PDB 7F1D and 7F1G) [1]. The selectivity arises from the ability of the fused pyridine-dioxine scaffold to engage the conformationally flexible 10s loop of BACE1 (which adopts both open and closed states), while the 10s loop in BACE2 is restricted to a closed conformation, creating a steric penalty for inhibitor binding [2]. In contrast, the regioisomeric [1,4]dioxino[2,3-b]pyridine scaffold has been predominantly explored for 5-HT₁A serotonergic activity (e.g., JB-788, ORG13514 analogs) and does not confer the same BACE1 selectivity profile [3].

Alzheimer's disease BACE1 inhibitor Selectivity CNS drug discovery

CNS Physicochemical Property Profile

The computed physicochemical properties of 5-iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine place it within favorable ranges for CNS drug discovery programs. The compound has an XLogP3-AA value of 1.3 and a topological polar surface area (TPSA) of 31.4 Ų [1]. These values fall within established CNS drug-likeness guidelines: TPSA < 60–70 Ų (favorable for passive blood-brain barrier permeation) and LogP 1–3 (balancing lipophilicity for membrane penetration while avoiding excessive metabolic clearance) [2]. By comparison, the non-iodinated parent scaffold (2,3-dihydro-[1,4]dioxino[2,3-c]pyridine) has a lower molecular weight (~137 g/mol) but lacks the synthetic handle for diversification. The 5-iodo substituent adds substantial molecular recognition capacity (exact mass 262.94433 Da, monoisotopic mass match) while retaining CNS-compatible physicochemical parameters [1]. The 5-bromo analog, if available, would be expected to have a slightly lower LogP (Br is less lipophilic than I) and a different halogen bond donor profile, altering both reactivity and molecular recognition.

CNS drug design Physicochemical properties Blood-brain barrier penetration Lead optimization

Multi-Supplier Commercial Availability & Purity

5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine is stocked by multiple reputable suppliers with clearly specified purity grades, enabling procurement without reliance on a sole source. Sigma-Aldrich lists it under the AldrichCPR collection (Product ADE001443) as a Core Building Block for early discovery, in solid form . Fluorochem supplies the compound at 98% purity (SKU F769348, MDL MFCD22377811) with full hazard classification (H302, H315, H319, H335) and SDS documentation . AK Scientific offers it at 95% minimum purity, with pricing at $688/250 mg and $1,674/1 g (as of December 2025) . MolCore (Hangzhou) provides the compound at ≥98% purity under ISO-certified quality systems . In contrast, the 5-bromo analog has no established commercial listing across major catalog suppliers at the time of analysis, and the 7-iodo regioisomer (dioxino[2,3-b]pyridine series) has limited vendor coverage, making the 5-iodo [2,3-c] compound the most reliably sourced member of this scaffold family.

Chemical procurement Building block supply Quality specifications Vendor comparison

5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine: Application Scenarios


BACE1-Selective Inhibitor Libraries for Alzheimer's

The 5-iodo substituent enables Pd-catalyzed cross-coupling at the C-5 position to install diverse aryl, heteroaryl, or alkynyl groups, while the C-7 position of the dioxino[2,3-c]pyridine scaffold can be functionalized (via carboxylation or formylation) to generate 7-carboxamide derivatives. This synthetic route was successfully employed by Ueno et al. (2021) to produce BACE1 inhibitors achieving 0.13 nM Ki and a BACE1/BACE2 selectivity ratio of 1423, a profile critical for avoiding mechanism-based cognitive side effects associated with BACE2 inhibition [1]. The co-crystal structures (PDB 7F1D and 7F1G) confirm that the scaffold engages the 10s loop conformational dynamics unique to BACE1 [2]. Procurement of this specific 5-iodo building block is a prerequisite for accessing the [2,3-c] scaffold geometry central to this selectivity mechanism.

High-Throughput Library Construction via Rapid Cross-Coupling

In automated or parallel synthesis workflows where reaction cycle time directly determines library throughput, the aryl iodide moiety provides a kinetic advantage over the corresponding bromide. The experimentally established reactivity order (iodo > bromo, with iodopyridines providing 80–95% yield in carbonylative Suzuki couplings under optimized conditions) translates to shorter reaction times, lower Pd catalyst loading, and higher conversion per well [1]. This is especially relevant for medicinal chemistry groups synthesizing 100–1000 compound arrays where cumulative time savings across hundreds of couplings justify the procurement of the iodo building block over hypothetical bromo alternatives.

CNS Lead Optimization with Halogen Bond Donor

The computed LogP (1.3) and TPSA (31.4 Ų) of the compound indicate compatibility with CNS drug-likeness criteria [1]. Beyond passive permeability, the iodine atom at C-5 can function as a halogen bond donor in protein-ligand interactions—a feature that bromine and chlorine provide to a lesser extent due to decreasing polarizability (I > Br > Cl). In lead optimization, retaining the iodine as a halogen bond donor or as a radiolabeling precursor (¹²⁵I or ¹²³I for SPECT imaging) adds value that the non-iodinated or bromo analogs cannot provide [2].

Orthogonal C-5/C-7 Derivatization for SAR Studies

The compound supports a two-vector diversification strategy: C-5 via cross-coupling (Suzuki, Sonogashira, Negishi, Buchwald-Hartwig amination) and C-7 via carboxylation or formylation followed by amidation. This orthogonal reactivity pattern was exploited in the BACE1 inhibitor program where the C-5 position anchors the thiazine-fluorophenyl moiety while the C-7 carboxamide engages the catalytic aspartate dyad [1]. The regioisomeric [2,3-b] scaffold places reactive positions at different vectors (C-7 and C-8 for the [2,3-b] series), altering the exit vector geometry and target engagement profile, making it unsuitable as a direct substitute in SAR studies built around the [2,3-c] architecture.

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